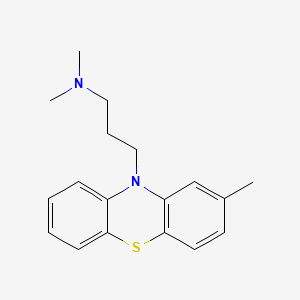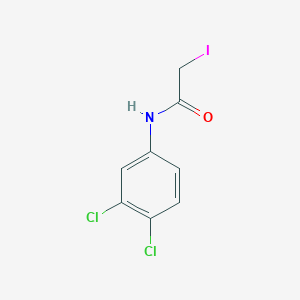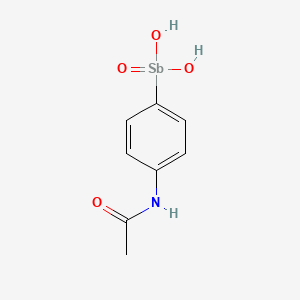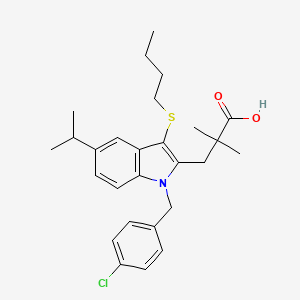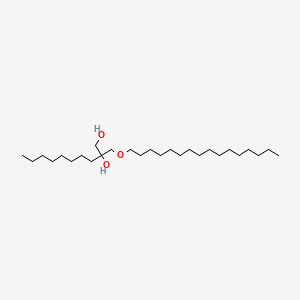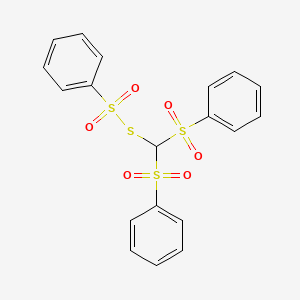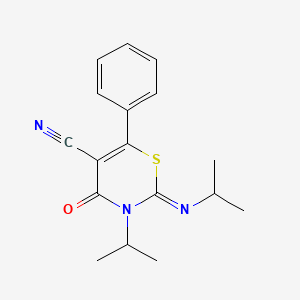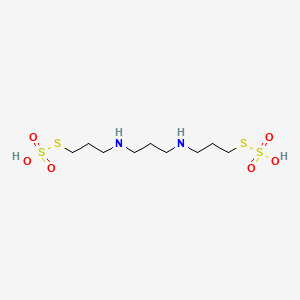
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate is a complex organic compound with the molecular formula C9H22N2O6S4 and a molecular weight of 382.54100 g/mol . This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate typically involves the reaction of 3-aminopropylamine with 3-chloropropylthiohydroxy(dioxido)sulfanyl. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bonds.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfides, while reduction can yield thiols .
Applications De Recherche Scientifique
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential role in redox biology and as a model compound for understanding sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the conditions. This dual functionality allows it to interact with various molecular targets and pathways, particularly those involved in redox regulation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate: Similar structure but with a longer carbon chain.
1,3-bis(3-sulfosulfanylpropylamino)propane: Similar structure but with different functional groups.
Uniqueness
S-(3-((3-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)propyl)amino)propyl) hydrogen thiosulfate is unique due to its specific arrangement of sulfur atoms and amino groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
35871-60-4 |
|---|---|
Formule moléculaire |
C9H22N2O6S4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
1,3-bis(3-sulfosulfanylpropylamino)propane |
InChI |
InChI=1S/C9H22N2O6S4/c12-20(13,14)18-8-2-6-10-4-1-5-11-7-3-9-19-21(15,16)17/h10-11H,1-9H2,(H,12,13,14)(H,15,16,17) |
Clé InChI |
CVFJRQWEYQSHSJ-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCCSS(=O)(=O)O)CNCCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



